molecular formula C24H42NaO8S+ B12757484 Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate CAS No. 53790-47-9

Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate

Cat. No.: B12757484
CAS No.: 53790-47-9
M. Wt: 513.6 g/mol
InChI Key: UYXMELNWNNODDO-UHFFFAOYSA-N
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Description

Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate is a multifunctional sodium salt characterized by a complex molecular architecture. Its structure includes:

  • A cyclohexene ring substituted with a hexyl group (C₆H₁₃) at position 4 and an octanoate chain (C₈H₁₅O₂⁻) at position 1.
  • A sulphonatopropyl group (-SO₃⁻-C₃H₆-) at position 3, contributing to hydrophilicity and ionic interactions.
  • A carboxylate group (-COO⁻) at position 5 and a hydroxy group (-OH) at position 2, enhancing polarity and solubility.

Properties

CAS No.

53790-47-9

Molecular Formula

C24H42NaO8S+

Molecular Weight

513.6 g/mol

IUPAC Name

sodium;2-hexyl-5-[8-(2-hydroxy-3-sulfopropoxy)-8-oxooctyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C24H42O8S.Na/c1-2-3-4-9-12-20-15-14-19(16-22(20)24(27)28)11-8-6-5-7-10-13-23(26)32-17-21(25)18-33(29,30)31;/h14-15,19-22,25H,2-13,16-18H2,1H3,(H,27,28)(H,29,30,31);/q;+1

InChI Key

UYXMELNWNNODDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)OCC(CS(=O)(=O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves multiple steps. One common method includes the esterification of 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid with 2-hydroxy-3-sulfonatopropyl alcohol in the presence of a strong acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium hydrogen 2-hydroxy-3-sulfonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate involves its interaction with molecular targets through its functional groups. The sulfonate and carboxylate groups can form ionic bonds with positively charged molecules, while the hydrophobic hexyl and octanoate chains can interact with lipid membranes. These interactions facilitate the compound’s role as a surfactant and stabilizing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous sodium salts and related surfactants/ionic compounds.

Structural Comparison

Compound Name Key Functional Groups Structural Differences
Sodium hydrogen 2-hydroxy-3-sulphonatopropyl 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate (Target Compound) Sulphonate, carboxylate, hydroxy, hexyl, cyclohexene, octanoate High complexity with multiple polar/nonpolar groups and a cyclohexene backbone.
Sodium 2-methylprop-2-ene-1-sulphonate Sulphonate, alkene Simpler structure; lacks carboxylate, hydroxy, or cyclohexene groups.
Sodium 5-carboxy-4-hexylcyclohex-2-ene-1-octanoate Carboxylate, hexyl, cyclohexene Missing sulphonate and hydroxy groups, reducing polarity.

Key Insight : The target compound’s structural complexity enables unique solubility and interfacial activity compared to simpler analogues.

Solubility and logP Profiles

Compound Name Solubility in Water logP (Predicted) Alkali Solubility
Target Compound High (polar groups) Low (hydrophilic) Enhanced (sulphonate/carboxylate deprotonation)
Diclofenac sodium salt High Variable* High (carboxylate group)
Sodium 2-methylprop-2-ene-1-sulphonate Moderate to high Not reported Moderate (sulphonate group)

*Diclofenac salts with aliphatic amines exhibit logP values ranging from negative (hydrophilic) to positive (hydrophobic) depending on cation structure . The target compound’s logP is likely lower than amine-based salts due to its sodium cation and multiple polar groups.

Cation Effects on Physicochemical Behavior

  • Cation Size and Mobility : Sodium (Na⁺) has a smaller ionic radius (1.02 Å) compared to Cs⁺ (1.69 Å) or Li⁺ (0.76 Å). In ion mobility spectrometry, adducts with larger cations (e.g., Cs⁺) exhibit higher collision cross-section (CCS) values due to increased molecular size . The target compound’s sodiated form would likely show intermediate CCS values relative to Li⁺ or Cs⁺ analogues.
  • Cation-Driven Solubility : Sodium salts generally exhibit higher water solubility than organic cation salts (e.g., diclofenac-amine salts) but lower lipid permeability due to hydrophilicity .

Functional and Application-Based Comparison

Compound Name Potential Applications
Target Compound Surfactants, drug delivery (amphiphilic nature)
Sodium 2-methylprop-2-ene-1-sulphonate Polymer synthesis (ionic monomer)
Diclofenac sodium salt Topical analgesics (high solubility, ionic transport)

Critical Note: The target compound’s multifunctionality may limit its stability under extreme pH or temperature conditions compared to simpler salts.

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